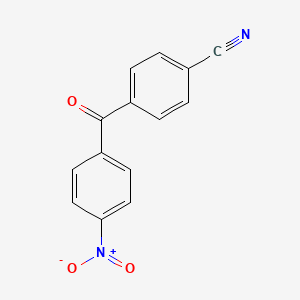

4-Cyano-4'-nitrobenzophenone

CAS No.: 68271-77-2

Cat. No.: VC3859080

Molecular Formula: C14H8N2O3

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68271-77-2 |

|---|---|

| Molecular Formula | C14H8N2O3 |

| Molecular Weight | 252.22 g/mol |

| IUPAC Name | 4-(4-nitrobenzoyl)benzonitrile |

| Standard InChI | InChI=1S/C14H8N2O3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H |

| Standard InChI Key | TWQOHWCUSCBNRE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-cyano-4'-nitrobenzophenone is C₁₄H₈N₂O₃, with a molecular weight of 252.22 g/mol . Its IUPAC name, 4-(4-nitrobenzoyl)benzonitrile, reflects the benzophenone backbone substituted with a nitro group on one benzene ring and a cyano group on the other. The canonical SMILES representation is C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)N+[O-], illustrating the spatial arrangement of functional groups .

Key Structural Features:

-

Benzophenone Core: Two benzene rings linked by a ketone group (C=O).

-

Nitro Group (NO₂): Positioned at the para site of one aromatic ring, enhancing electrophilicity.

-

Cyano Group (CN): Located at the para position of the opposing ring, contributing to electron deficiency.

Synthesis and Production

Synthetic Routes

The synthesis of 4-cyano-4'-nitrobenzophenone typically involves sequential functionalization of a benzophenone precursor. While detailed industrial protocols are proprietary, general methodologies include:

Nitration of 4-Cyanobenzophenone:

-

Nitration Reaction: Treatment of 4-cyanobenzophenone with a nitrating agent (e.g., HNO₃/H₂SO₄) introduces the nitro group at the para position of the unsubstituted ring .

-

Purification: Recrystallization or column chromatography isolates the product.

Alternative Pathways:

-

Coupling Reactions: Palladium-catalyzed cross-coupling between pre-functionalized benzene rings.

-

Stepwise Functionalization: Introducing nitro and cyano groups sequentially via electrophilic substitution and cyanation .

Industrial-Scale Production

Large-scale manufacturing optimizes yield and purity through:

-

Continuous Flow Reactors: Precise temperature and stoichiometric control.

-

Green Chemistry Principles: Solvent recycling and catalytic processes to minimize waste.

Chemical Reactivity and Functional Group Transformations

Nitro Group Reactivity

The nitro group undergoes reduction and electrophilic substitution:

-

Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl) convert NO₂ to NH₂, yielding 4-cyano-4'-aminobenzophenone .

-

Electrophilic Aromatic Substitution: Nitro groups direct incoming electrophiles to meta positions, though steric hindrance may limit reactivity.

Cyano Group Reactivity

The cyano group participates in:

-

Hydrolysis: Acidic or basic conditions convert CN to carboxylic acid (-COOH) or amide (-CONH₂).

-

Nucleophilic Substitution: Replacement with amines or thiols under SNAr conditions .

Applications in Scientific Research

Organic Synthesis

4-Cyano-4'-nitrobenzophenone serves as a versatile intermediate:

-

Pharmaceuticals: Nitro-to-amine reduction generates aromatic amines for drug candidates (e.g., antimicrobials) .

-

Polymer Chemistry: Electron-deficient rings act as photoinitiators or cross-linking agents in UV-curable resins.

Materials Science

-

Liquid Crystals: Dipolar substituents enhance mesogenic properties.

-

Coordination Polymers: Nitro and cyano groups facilitate metal-ligand interactions.

Comparison with Structural Analogs

4-Methyl-4'-Nitrobenzophenone (CAS 5350-47-0)

| Property | 4-Cyano-4'-Nitrobenzophenone | 4-Methyl-4'-Nitrobenzophenone |

|---|---|---|

| Molecular Formula | C₁₄H₈N₂O₃ | C₁₄H₁₁NO₃ |

| Molecular Weight | 252.22 g/mol | 241.24 g/mol |

| Key Substituents | -CN, -NO₂ | -CH₃, -NO₂ |

| Electron Effects | Strongly electron-withdrawing | Moderately electron-donating |

The cyano group’s electron-withdrawing nature increases the compound’s polarity and reactivity compared to the methyl analog .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume